(E)-3-(3-ethoxyacrylamido)benzoic acid
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Description
(E)-3-(3-ethoxyacrylamido)benzoic acid, also known as E3EA, is a synthetic organic compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and its potential as a laboratory reagent. In
Scientific Research Applications
Synthesis and Characterization
A study by Mounika, Pragathi, and Gyanakumari (2010) detailed the synthesis and characterization of a Schiff base derived from 3-ethoxy salicylaldehyde and 2-amino benzoic acid, along with its metal complexes. These complexes exhibited significant antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (Mounika, Pragathi, & Gyanakumari, 2010).
Biological Activity
The antibacterial activity of novel 3-hydroxy benzoic acid hybrid derivatives was investigated by Satpute, Gangan, and Shastri (2018), highlighting the compound's potential as a chemotherapeutic agent. This research suggests the derivative's applicability in medical and pharmaceutical fields, especially in the development of new drug candidates (Satpute, Gangan, & Shastri, 2018).
Material Science and Engineering
Fouda, El-desoky, and Muhtar (2008) explored the use of cyanoacetamide derivatives, including a 4-methylene-hepta-2,5-dienoylamino benzoic acid derivative, as corrosion inhibitors for carbon steel in acidic media. Their findings indicate the compound's effectiveness in protecting metals from corrosion, offering valuable insights for industrial applications in metal processing and preservation (Fouda, El-desoky, & Muhtar, 2008).
Photovoltaic Applications
The study by Yang et al. (2016) on the influence of electron-acceptors in phenanthrocarbazole dye-sensitized solar cells, including derivatives of benzoic acid, underscores the compound's role in enhancing the energy conversion efficiency of solar cells. This research contributes to advancements in renewable energy technologies, particularly in the development of more efficient solar cells (Yang et al., 2016).
properties
IUPAC Name |
3-[[(E)-3-ethoxyprop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-17-7-6-11(14)13-10-5-3-4-9(8-10)12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMGOVZHTUYCIT-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)NC1=CC=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)NC1=CC=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-ethoxyacrylamido)benzoic acid |
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